

Spectroscopic Profile of Thiopropionamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **thiopropionamide** (CAS No. 631-58-3), a molecule of interest in various research and development sectors. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and MS analyses of **thiopropionamide**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for **Thiopropionamide**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.22	Triplet	3H	CH₃
2.67	Quartet	2H	CH ₂
7.4 (broad)	Singlet	1H	NH
7.8 (broad)	Singlet	1H	NH

Solvent: CDCl3, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Chemical Shift Data for Thiopropionamide

Chemical Shift (δ) ppm	Carbon Type
14.2	СН₃
35.8	CH₂
208.5	C=S

Solvent: CDCl3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Thiopropionamide



Wavenumber (cm ⁻¹)	Intensity	Assignment
3287	Strong	N-H Stretch
3169	Strong	N-H Stretch
2975	Medium	C-H Stretch (asymmetric)
2936	Medium	C-H Stretch (symmetric)
1651	Strong	N-H Bend
1459	Strong	C-H Bend
1422	Strong	C-N Stretch
1290	Medium	C-C Stretch
1067	Medium	C-C Stretch
833	Medium	C=S Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Thiopropionamide**

m/z	Relative Intensity (%)	Assignment
89	100	[M]+ (Molecular Ion)
74	30	[M - CH ₃] ⁺
59	95	[M - C ₂ H ₄] ⁺
60	50	[CH₃CH₂C=S]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols



The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **thiopropionamide** (approximately 5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated. For the ¹³C NMR spectrum, a proton-decoupled sequence was used, and 1024 scans were averaged.

Infrared (IR) Spectroscopy

A small amount of **thiopropionamide** (1-2 mg) was finely ground with anhydrous potassium bromide (KBr, approximately 100 mg) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.

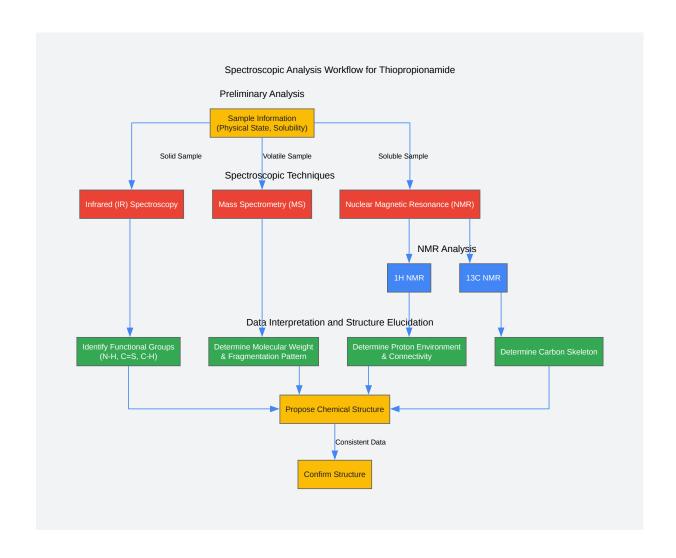
Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid **thiopropionamide** sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting ions were accelerated and separated by a quadrupole mass analyzer to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an unknown compound, exemplified by **thiopropionamide**.





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